N-(4-butylphenyl)-2-methylbutanamide
Description
N-(4-butylphenyl)-2-methylbutanamide (CAS: 335203-84-4, C₁₅H₂₃NO, MW: 233.35 g/mol) is a butanamide derivative characterized by a 4-butylphenyl substituent linked to a 2-methylbutanamide backbone. Its structure confers moderate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Its analogs, however, are often prepared through nucleophilic substitution or multicomponent reactions, as seen in related studies .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-4-6-7-13-8-10-14(11-9-13)16-15(17)12(3)5-2/h8-12H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
SKQZJRQMKZPVSO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)CC |
solubility |
6.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives
Schiff bases derived from 2-methylbutanamide, such as N-(4-methoxybenzylidene)-2-methylbutanamide and N-(4-(dimethylamino)benzylidene)-2-methylbutanamide, share the 2-methylbutanamide core but incorporate aromatic aldehyde-derived substituents. For example, such derivatives are synthesized via condensation of 2-methylbutanamide with substituted benzaldehydes, yielding compounds with varied solubility and bioactivity .
| Property | N-(4-butylphenyl)-2-methylbutanamide | Schiff Base Derivatives |
|---|---|---|
| Core Structure | Butanamide | Schiff base + butanamide |
| Key Substituents | 4-Butylphenyl | Methoxy/dimethylamino benzylidene |
| Bioactivity | Limited data (see analogs) | Antibacterial (variable efficacy) |
Thiazole and Thiazolidinone Derivatives
Thiazole-based analogs like 2-(4-butylphenyl)-4-methylthiazole-5-carbonitrile (14) and thiazolidinones (e.g., C1-C6 in ) replace the amide group with heterocyclic rings. These structural changes significantly alter biological properties:
- Thiazole carboxamides (e.g., Compound 12–15 ) exhibit enhanced antibacterial activity due to the thiazole ring’s electron-rich nature, which facilitates target binding .
- Thiazolidinones (e.g., C1-C6) display broad bioactivity (antiviral, anticonvulsant) but require rigorous safety evaluations. coli WP2 assays at 1 mM/plate, suggesting a favorable safety profile .
Other Butanamide Analogs
- N-(4-chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide: Features bulky tert-pentyl and electron-withdrawing nitro groups, enhancing stability but reducing solubility. Such modifications are common in agrochemicals .
- N-[2-(4-Hydroxyphenyl)ethyl]-2-methylbutanamide (8e) : Incorporates a hydroxyphenylethyl group, improving hydrogen-bonding capacity and aqueous solubility. Mass spectrometry (EI-MS: 221 [M⁺]) confirms structural integrity .
| Property | This compound | Bulky Substituent Analogs | Hydroxyethyl Analogs |
|---|---|---|---|
| Key Substituents | 4-Butylphenyl | tert-Pentyl, nitro | Hydroxyphenylethyl |
| Solubility | Moderate | Low | High |
| Application Potential | Pharmaceuticals | Agrochemicals | Drug delivery systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
